![molecular formula C7H11BrO B13348454 (4-Bromobicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13348454.png)
(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromobicyclo[211]hexan-1-yl)methanol is a compound with a unique bicyclic structure It is characterized by the presence of a bromine atom and a hydroxymethyl group attached to a bicyclo[211]hexane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobicyclo[2.1.1]hexan-1-yl)methanol typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it technically challenging and difficult to scale up . Another approach involves the use of photoredox catalysis with blue LED irradiation, which provides good yields for a broad range of derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the technical challenges associated with its synthesis. advancements in photoredox catalysis and other synthetic methodologies may pave the way for more efficient industrial-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of bicyclo[2.1.1]hexan-1-ylmethanol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (4-Bromobicyclo[2.1.1]hexan-1-yl)carboxylic acid, while substitution of the bromine atom with a hydroxyl group can yield (4-Hydroxybicyclo[2.1.1]hexan-1-yl)methanol.
Applications De Recherche Scientifique
(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sp3-rich and strained bicyclic scaffolds.
Medicinal Chemistry: Its unique structure makes it a valuable scaffold for the design of bioactive compounds, potentially improving solubility, activity, and conformational restriction.
Material Science: The compound’s rigid bicyclic structure can be utilized in the development of new materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism by which (4-Bromobicyclo[2.1.1]hexan-1-yl)methanol exerts its effects is not well-documented. its molecular targets and pathways are likely influenced by its unique bicyclic structure and the presence of the bromine atom and hydroxymethyl group. These features may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: Lacks the bromine atom and hydroxymethyl group, making it less reactive in certain chemical reactions.
Bicyclo[1.1.1]pentane: Another strained bicyclic scaffold, but with a different ring structure and chemical properties.
Bicyclo[3.1.0]hexane: Possesses an all-carbon quaternary center and is synthesized via (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
Uniqueness
(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a bromine atom and a hydroxymethyl group on a bicyclic scaffold makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H11BrO |
|---|---|
Poids moléculaire |
191.07 g/mol |
Nom IUPAC |
(4-bromo-1-bicyclo[2.1.1]hexanyl)methanol |
InChI |
InChI=1S/C7H11BrO/c8-7-2-1-6(3-7,4-7)5-9/h9H,1-5H2 |
Clé InChI |
KIKODQNGMLRQDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1(C2)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


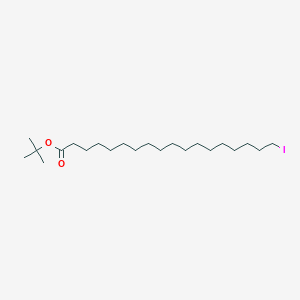

![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
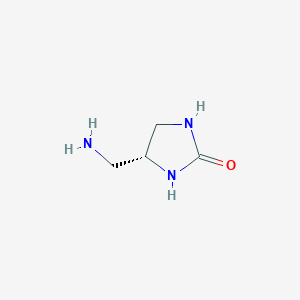
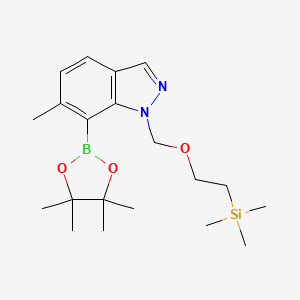

![(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B13348413.png)
![2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13348420.png)
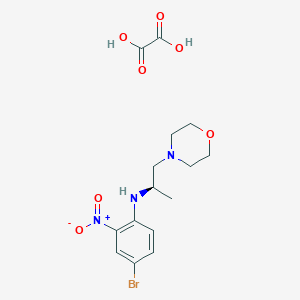
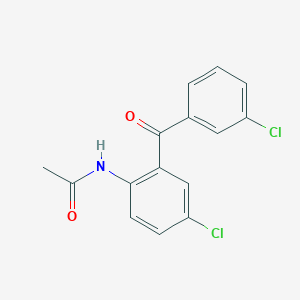
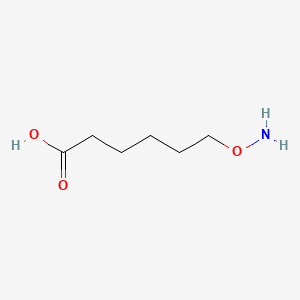
![2,3,7,8,12,13-hexabutoxy-5,10,21-trithiaheptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1,3,6,8,11,13,15(20),16,18-nonaene](/img/structure/B13348432.png)
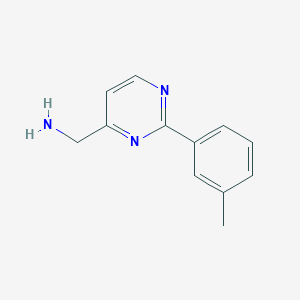
![1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13348448.png)
